

# Technical Monograph: 1-Chloro-1-methoxypropane

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## Compound of Interest

Compound Name: 1-(Chloromethoxy)propane

CAS No.: 3587-57-3

Cat. No.: B1366746

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Chemical Identity, Reactivity Profile, and Synthetic Utility

## Executive Summary

This technical guide provides a rigorous structural and functional analysis of 1-chloro-1-methoxypropane (

) . While often encountered as a reactive intermediate rather than a shelf-stable reagent, its structural motif—an

-chloro ether—renders it a potent electrophile in organic synthesis. This document details the IUPAC nomenclature derivation, stereochemical implications, oxocarbenium ion-mediated reactivity, and critical safety protocols required for handling this alkylating agent.

## Structural Identification & IUPAC Nomenclature[1][2]

The precise naming of this molecule follows the hierarchy established by the IUPAC Nomenclature of Organic Chemistry (Blue Book). The structure consists of a propyl chain substituted at the C1 position with both a chlorine atom and a methoxy group.

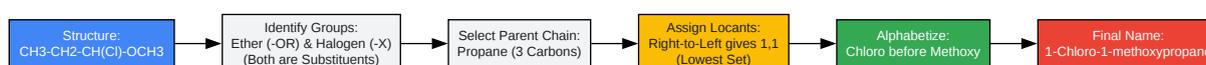
## Derivation Logic

The nomenclature is derived through a prioritized decision tree (visualized below), adhering to Rules P-14.4 and P-15.1.

- Principal Functional Group: The molecule contains ether and halogen functionalities.[1] IUPAC nomenclature treats both halogens and ethers as substituents on an alkane chain, rather than principal functional groups with suffix priority.
- Parent Chain Selection: The longest carbon chain containing the substituents is a 3-carbon chain: Propane.
- Numbering (Locant Assignment): Numbering begins from the end of the chain that gives the substituents the lowest possible locants.[2]
  - Left-to-Right:  
Locants: 3,3
  - Right-to-Left:  
Locants: 1,1
  - Decision: Right-to-Left numbering is chosen (1,1 < 3,3).
- Alphabetical Ordering: Substituents are listed alphabetically.
  - Chloro vs. Methoxy.[3]
  - "C" precedes "M".

Final IUPAC Name: 1-Chloro-1-methoxypropane

## Nomenclature Logic Flow



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Figure 1: Decision logic for IUPAC nomenclature derivation.

## Stereochemical Implications[5]

A critical, often overlooked aspect of this molecule is its stereogenicity. The C1 carbon is bonded to four distinct groups:

- Hydrogen ( )
- Chlorine ( )  
[4]
- Methoxy group ( )
- Ethyl group ( )

Consequently, 1-chloro-1-methoxypropane exists as a racemic mixture of two enantiomers: ( )-1-chloro-1-methoxypropane and ( )-1-chloro-1-methoxypropane.

- Note to Researchers: In synthetic applications involving nucleophilic substitution at C1, the stereochemical information is typically lost due to the formation of a planar oxocarbenium ion intermediate ( ) mechanism), leading to racemization in the product unless specific chiral auxiliaries are employed.

## Reactivity Profile: The Oxocarbenium Ion Pathway[5]

For drug development professionals, the value of 1-chloro-1-methoxypropane lies in its high reactivity as an electrophile. It belongs to the class of

-halo ethers, which are significantly more reactive than standard alkyl halides.

## Mechanistic Causality

The oxygen atom adjacent to the C-Cl bond facilitates ionization. The lone pair on the oxygen donates electron density into the

antibonding orbital of the C-Cl bond, dramatically lowering the activation energy for chloride departure.

Reaction Pathway:

- Ionization: Spontaneous or Lewis-acid assisted loss of .
- Intermediate: Formation of a resonance-stabilized oxocarbenium ion.
- Substitution: Rapid attack by weak nucleophiles (alcohols, amines, electron-rich aromatics).

## Reaction Mechanism Diagram



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Figure 2:

Ionization pathway generating the reactive oxocarbenium species.

## Synthesis Protocol

Direct chlorination of ethers is non-selective. The field-proven method for synthesizing high-purity

-chloro ethers involves the cleavage of acetals using acid chlorides. This method is preferred for its atom economy and ease of purification (volatile byproducts).

## Methodology: Acetal Cleavage

Target: Synthesis of 1-chloro-1-methoxypropane. Precursor: 1,1-Dimethoxypropane (Propanal dimethyl acetal).[5]

Parameter	Specification
Reaction Type	Acetal Cleavage / Halogenation
Reagents	1,1-Dimethoxypropane (1.0 eq), Acetyl Chloride (1.1 eq)
Catalyst	Thionyl Chloride ( ) (Optional, catalytic)
Solvent	Neat or Dichloromethane (DCM)
Temp	to Room Temperature
Byproduct	Methyl Acetate (Volatile ester)

## Step-by-Step Protocol

- Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
- Charging: Add 1,1-dimethoxypropane (10 mmol) to the flask. If using solvent, add dry DCM (10 mL).
- Activation: Cool the system to using an ice bath.
- Addition: Add Acetyl Chloride (11 mmol) dropwise over 20 minutes. Note: Exothermic reaction.
  - Mechanism:[6][7][8][9] The acetyl chloride attacks one methoxy group, converting it to methyl acetate and replacing it with chlorine.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

- Purification:
  - The byproduct, methyl acetate (bp   
 ), and excess acetyl chloride can be removed via fractional distillation.
  - Collect the fraction corresponding to 1-chloro-1-methoxypropane (predicted bp   
 based on homologs).
- Storage: Store under inert atmosphere (Argon/Nitrogen) at   
 . The compound hydrolyzes rapidly in moist air.

## Safety & Toxicology (Critical)

Warning:

-Halo ethers are classified as potential human carcinogens.

### Alkylating Potential

Structurally, 1-chloro-1-methoxypropane is an analog of Chloromethyl Methyl Ether (MOM-Cl) and Bis(chloromethyl) ether (BCME), both of which are regulated carcinogens.

- Mechanism of Toxicity: These compounds act as direct-acting alkylating agents. They react with nucleophilic sites on DNA bases (specifically the N7 and O6 positions of guanine) without requiring metabolic activation.
- Hydrolysis Hazard: Upon contact with mucosal membranes (lungs, eyes), the compound hydrolyzes to release HCl (corrosive) and Propanal (irritant).

### Handling Requirements

- Engineering Controls: All manipulations must be performed in a certified chemical fume hood or glovebox.
- PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

- Decontamination: Quench spills immediately with aqueous ammonium hydroxide or sodium bicarbonate solution to neutralize the alkylating capability.

## References

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Gohan, L. et al. (2011). "Chloroalkyl ethers: Toxicity and Carcinogenicity Assessment." Office of Environmental Health Hazard Assessment (OEHHA).
- Dunn, P. J. (2011). "Solvents and Reagents: Safety and Environmental Issues." Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discusses replacement of carcinogenic -chloro ethers in synthesis).

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## Sources

- [1. oehha.ca.gov](http://1.oehha.ca.gov) [[oehha.ca.gov](http://oehha.ca.gov)]
- [2. What is the IUPAC name of \(CH3\)2CHCH\(Cl\)CH3? | Filo](#) [[askfilo.com](http://askfilo.com)]
- [3. Inhalation carcinogenicity of alpha halo ethers. I. The acute inhalation toxicity of chloromethyl methyl ether and bis\(chloromethyl\)ether - PubMed](#) [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- [4. quora.com](http://4.quora.com) [[quora.com](http://quora.com)]
- [5. 1,1-Dimethoxypropane | C5H12O2 | CID 20859 - PubChem](#) [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- [6. Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions - PMC](#) [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- [7. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents](#) [[patents.google.com](http://patents.google.com)]

- [8. reddit.com \[reddit.com\]](#)
- [9. youtube.com \[youtube.com\]](#)
- To cite this document: BenchChem. [Technical Monograph: 1-Chloro-1-methoxypropane]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1366746#iupac-name-for-ch3ch2ch-cl-och3\]](https://www.benchchem.com/product/b1366746#iupac-name-for-ch3ch2ch-cl-och3)

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